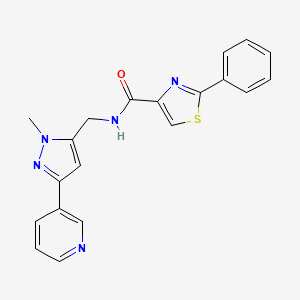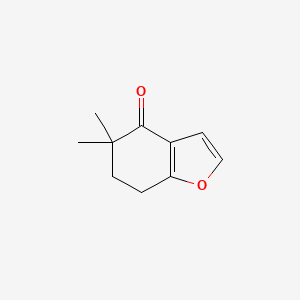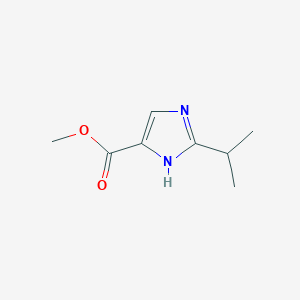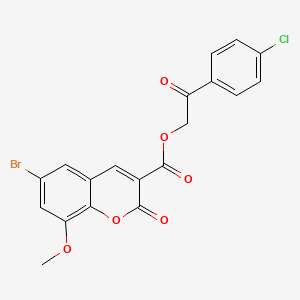
N-((1-メチル-3-(ピリジン-3-イル)-1H-ピラゾール-5-イル)メチル)-2-フェニルチアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
リーシュマニア症に対する活性
リーシュマニア症は、砂バエの刺し傷によって媒介されるリーシュマニア寄生虫によって引き起こされ、世界中で何百万人もの人々に影響を与えています。研究者は、この化合物のリーシュマニア症に対する可能性について調査してきました。 in vitro 研究では、化合物 13(その誘導体の1つ)は、ミルテフォシンやアムホテリシンBデオキシコレートなどの標準薬を凌駕する、優れた抗前鞭毛体活性を示しました 。これは、この化合物が、安全で効果的なリーシュマニア症治療薬の開発のための有望な候補となる可能性を示唆しています。
マラリアに対する活性
マラリアは、プラスモジウムに感染した蚊によって媒介され、世界的な主要な健康問題となっています。合成されたピラゾール誘導体(化合物 14 および 15)は、in vivo でプラスモジウム・ベルギーに有意な阻害効果を示しました。 化合物 15 は、90.4% の抑制という印象的な結果を達成し、マラリア治療薬としての可能性を強調しています 。さらなる研究では、他のプラスモジウム種に対する有効性を調査することができます。
抗真菌特性
一部の N-(置換ピリジニル)-1-メチル-3-トリフルオロメチル-1H-ピラゾール-4-カルボキサミド(関連化合物)は、中程度の抗真菌活性を示しました。 特に、化合物 6a、6b、および 6c は、真菌ゲウマノミセス・ゼーに対する 50% 以上の阻害を示しました 。これらの発見は、チアゾール-ピラゾール骨格が、より幅広い抗菌用途を持つ可能性を示唆しています。
分子ドッキング研究
分子ドッキング研究は、化合物が生物学的標的とどのように相互作用するかについての洞察を提供します。 例えば、化合物 13 の優れたリーシュマニア症に対する活性は、寄生虫の生存に関与するタンパク質である Lm-PTR1 に結合することにより説明されました 。このような研究は、創薬の取り組みを導きます。
生化学研究
感染症以外にも、研究者は、細胞経路、酵素反応、シグナル伝達カスケードに対する化合物の影響を調査できます。その独特の構造は、特定のタンパク質と相互作用する可能性があり、生化学研究に役立ちます。
要約すると、「N-((1-メチル-3-(ピリジン-3-イル)-1H-ピラゾール-5-イル)メチル)-2-フェニルチアゾール-4-カルボキサミド」は、さまざまな科学分野でエキサイティングな可能性を提供します。その多面的薬理学的効果は、治療用途のためのさらなる調査と最適化を正当化します。 🌟
特性
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-25-16(10-17(24-25)15-8-5-9-21-11-15)12-22-19(26)18-13-27-20(23-18)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFRJKFUEBYQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2540819.png)
![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)
![N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2540823.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)


![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2540831.png)

![6-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2540835.png)


![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

